![molecular formula C21H18ClFN2O2 B11075762 1-(4-chlorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione](/img/structure/B11075762.png)
1-(4-chlorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine-2,5-dione core, substituted with a 4-chlorophenyl group and a 4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione involves multiple steps, typically starting with the preparation of the pyrrolidine-2,5-dione core. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(4-chlorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the phenyl or pyrrolidine rings.
Scientific Research Applications
1-(4-chlorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers are investigating its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes, such as inhibition or activation of enzymatic activity, modulation of receptor signaling pathways, or alterations in gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
1-(4-chlorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
This compound: This compound shares a similar core structure but may have different substituents, leading to variations in its chemical and biological properties.
4-chlorophenyl 4-fluorophenyl sulfone: This compound has a similar phenyl substitution pattern but differs in its core structure, which can result in different reactivity and applications.
The uniqueness of This compound lies in its specific combination of substituents and core structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18ClFN2O2 |
|---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H18ClFN2O2/c22-16-3-7-18(8-4-16)25-20(26)13-19(21(25)27)24-11-9-15(10-12-24)14-1-5-17(23)6-2-14/h1-9,19H,10-13H2 |
InChI Key |
FVAFGMLAISESTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-adamantyloxy)propyl]-2,3,4-trimethoxybenzamide](/img/structure/B11075683.png)
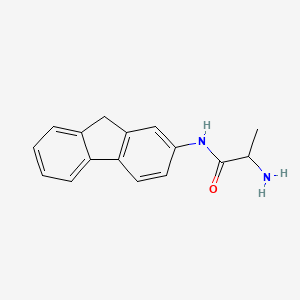
![2-Methyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B11075693.png)
![2'-amino-6-chloro-1'-(4-fluorophenyl)-7,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11075700.png)
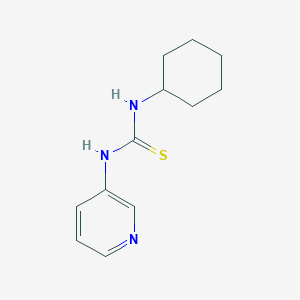
![1-{4-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]phenyl}propan-1-one](/img/structure/B11075702.png)
![Ethyl 5-(3-acetylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11075703.png)
![(5Z)-5-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-7,7-dimethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B11075710.png)
![N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide](/img/structure/B11075723.png)
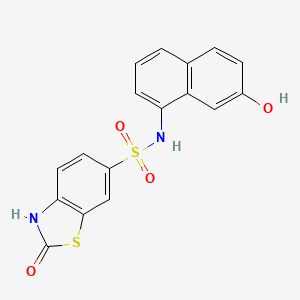
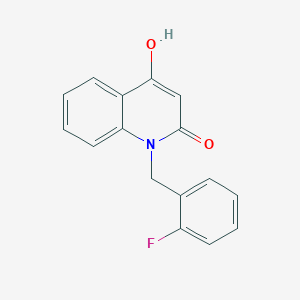
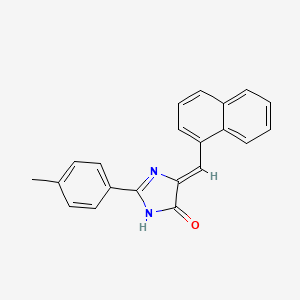
![[4-(3,5-Diiodo-4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11075743.png)
![4-[(2-methoxyphenyl)amino]-6-methyl-3-propanoyl-2H-pyran-2-one](/img/structure/B11075749.png)
